アボセンタン
概要
説明
アボセンタンは、エンドセリン受容体A拮抗薬として機能する合成有機化合物です。糖尿病性腎症およびその他の関連する状態の治療における潜在的な治療効果について、主に調査されてきました。 この化合物は、タンパク尿を減らし、腎臓の損傷を軽減する能力で知られており、腎臓学の分野で有望な候補となっています .
科学的研究の応用
Chemistry: It serves as a model compound for studying endothelin receptor antagonism and related chemical interactions.
Biology: Avosentan is used in biological studies to understand its effects on cellular pathways and receptor interactions.
Medicine: The compound has shown promise in treating diabetic nephropathy by reducing proteinuria and renal damage. .
Industry: Avosentan’s unique properties make it a valuable compound in the pharmaceutical industry for developing new therapeutic agents
作用機序
アボセンタンは、エンドセリン受容体Aを選択的に遮断することにより効果を発揮します。この受容体は、血管収縮や細胞増殖など、さまざまな生理学的プロセスに関与しています。この受容体を阻害することにより、アボセンタンは、タンパク尿や腎線維症などのエンドセリン-1の有害な影響を軽減します。 関与する分子標的と経路には、エンドセリン受容体A、形質転換成長因子-ベータ、および核因子-κB経路などがあります .
類似の化合物との比較
類似の化合物
アトラセンタン: 同様の治療目的で使用される別のエンドセリン受容体拮抗薬。
ボスエンタン: エンドセリン受容体Aとエンドセリン受容体Bの両方を標的とするデュアルエンドセリン受容体拮抗薬。
アボセンタンの独自性
アボセンタンは、エンドセリン受容体Aに対する高い選択性があるため、副作用の可能性が低く、標的とした治療効果が得られます。 糖尿病性腎症患者におけるタンパク尿と腎臓の損傷を大幅に軽減する能力は、他の類似の化合物とは異なるものです .
生化学分析
Biochemical Properties
Avosentan is known to interact with the endothelin-1 receptor . This receptor is a part of the endothelin system, which plays a crucial role in various biochemical reactions, including vasoconstriction and vasodilation . Avosentan, by blocking the ETA receptor, can influence these biochemical reactions .
Cellular Effects
Avosentan has been shown to have significant effects on various types of cells and cellular processes. In a study on diabetic nephropathy, avosentan was found to significantly attenuate diabetes-associated albuminuria and glomerulosclerosis index . It also reduced the renal expression of genes encoding connective tissue growth factor, vascular endothelial growth factor, transforming growth factor β, and nuclear factor κB .
Molecular Mechanism
Avosentan works by blocking the ETA receptor, thereby influencing the concentration levels of ethinylestradiol and progesterone . This suggests that avosentan could potentially affect the contraceptive efficacy of low-dose combination oral contraceptives during treatment .
Dosage Effects in Animal Models
In animal models, Avosentan has been shown to significantly attenuate diabetes-associated albuminuria and aortic atherosclerosis . The effects were observed with a high dose of Avosentan (30 mg/kg) administered daily for 20 weeks .
Metabolic Pathways
The specific metabolic pathways that Avosentan is involved in are not clearly defined in the available literature. It is known that Avosentan interacts with the endothelin system, which plays a crucial role in various metabolic processes .
Transport and Distribution
The specific transport and distribution mechanisms of Avosentan within cells and tissues are not clearly defined in the available literature. It is known that Avosentan is a small molecule that can potentially cross cell membranes to exert its effects .
準備方法
合成経路と反応条件
アボセンタンの合成は、コアのピリジンとピリミジン構造の調製から始まる、複数のステップを伴います。主なステップには次のものがあります。
ピリジンコアの形成: 最初のステップは、一連の縮合反応によるピリジンコアの合成です。
ピリミジン環の形成: ピリミジン環は、ピリジン誘導体を適切な試薬と制御された条件下で反応させることで形成されます。
スルホンアミドの形成:
工業的生産方法
アボセンタンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには次のものが含まれます。
バッチ処理: 大規模なバッチ反応器を使用して、縮合反応と環形成反応を実行します。
精製: 粗生成物は、結晶化やクロマトグラフィーなどの技術を使用して精製され、所望の純度レベルが得られます。
化学反応の分析
反応の種類
アボセンタンは、次のようなさまざまな化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体を形成することができます。
還元: 還元反応は、分子内の官能基を修飾するために用いることができます。
一般的な試薬と条件
酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。
還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、頻繁に使用される還元剤です。
置換試薬: ハロゲン化剤と求核剤は、置換反応に使用されます.
主な生成物
これらの反応から生成される主な生成物には、アボセンタンのさまざまな酸化されたもの、還元されたもの、置換された誘導体が含まれ、それらはさらなる生物学的活性について研究することができます .
科学研究への応用
類似化合物との比較
Similar Compounds
Atrasentan: Another endothelin receptor antagonist used for similar therapeutic purposes.
Bosentan: A dual endothelin receptor antagonist that targets both endothelin receptor type A and endothelin receptor type B.
Macitentan: A dual antagonist with a longer half-life and improved safety profile compared to other endothelin receptor antagonists
Uniqueness of Avosentan
Avosentan is unique due to its high selectivity for the endothelin receptor type A, which allows for targeted therapeutic effects with potentially fewer side effects. Its ability to significantly reduce proteinuria and renal damage in diabetic nephropathy patients sets it apart from other similar compounds .
特性
IUPAC Name |
N-[6-methoxy-5-(2-methoxyphenoxy)-2-pyridin-4-ylpyrimidin-4-yl]-5-methylpyridine-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5S/c1-15-8-9-19(25-14-15)34(29,30)28-22-20(33-18-7-5-4-6-17(18)31-2)23(32-3)27-21(26-22)16-10-12-24-13-11-16/h4-14H,1-3H3,(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWLTKFZAOSWSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=NC=C3)OC)OC4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183330 | |
Record name | Avosentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Avosentan has effect on the concentration levels of ethinylestradiol and progesterone. That’s why it is possible that the contraceptive efficacy of low-dose combination oral contraceptives may be adversely affected during avosentan treatment. | |
Record name | SPP 301 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05290 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
290815-26-8 | |
Record name | Avosentan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290815268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avosentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(6-Methoxy-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-4-pyrimidinyl)-5-methyl-2-pyridinesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AVOSENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L94KSX715K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Avosentan is a potent and selective endothelin A (ETA) receptor blocker. [, , , ] Endothelin-1 (ET-1), acting primarily through ETA receptors, is a potent vasoconstrictor and also contributes to inflammation, proliferation, and fibrosis in the kidneys. [, , , ] By blocking ETA receptors, avosentan aims to inhibit these detrimental effects.
ANone: Avosentan has been shown to significantly reduce albuminuria in patients with diabetic nephropathy, even when added on top of standard treatment with angiotensin-converting enzyme inhibitors (ACEIs) or angiotensin II receptor blockers (ARBs). [, , , , , ] This effect is attributed to its ability to counteract the pro-inflammatory, pro-fibrotic, and vasoconstrictive effects of ET-1 in the kidneys. [, , ]
ANone: While the provided research abstracts don't mention specific computational studies on avosentan, they highlight the importance of understanding individual pharmacokinetic variations and optimizing drug doses for efficacy and safety. [] This suggests that computational modeling, such as pharmacokinetic/pharmacodynamic (PK/PD) modeling and quantitative structure-activity relationship (QSAR) studies, could be valuable tools for future research on avosentan and similar compounds.
ANone: Avosentan exhibits predominant selectivity for ETA receptors. [, , ] While ETA blockade is desirable for its therapeutic effects, blockade of ETB receptors, particularly in the kidneys, can lead to fluid retention and edema, as ETB receptors promote sodium and water excretion. [, , ] The fluid retention observed with avosentan, especially at higher doses, may be attributed to some degree of off-target ETB receptor blockade. [, , , ] This highlights the importance of optimizing dosing strategies and potentially exploring more selective ETA antagonists.
ANone: Avosentan is primarily metabolized to its hydroxymethyl metabolite, Ro 68-5925. [] A study investigating the absolute bioavailability of avosentan found that the extent of absorption increased almost proportionally with the dose, although strict dose-proportionality for the rate of absorption was not demonstrated. []
ANone: A study utilizing a diabetic rat model of nephropathy demonstrated that the combination of avosentan with the ACE inhibitor lisinopril led to a more pronounced regression of renal lesions compared to either drug alone. [] The combination therapy normalized proteinuria, protected against tubulointerstitial damage, and restored podocyte numbers, highlighting a potential synergistic effect. []
ANone: Yes, several clinical trials have investigated avosentan's efficacy in treating diabetic nephropathy. The largest of these, the ASCEND trial, was prematurely terminated due to an increased risk of cardiovascular events, specifically fluid overload and congestive heart failure, in the avosentan groups. [, ]
ANone: The primary safety concern identified in avosentan clinical trials was an increased risk of fluid retention, leading to edema and, in some cases, congestive heart failure. [, , , ] This side effect, more pronounced at higher doses, led to the premature termination of the ASCEND trial and ultimately hindered avosentan's clinical development. [, ]
ANone: A post-hoc analysis of the ASCEND trial identified body weight increase, but not hemoglobin decrease, as a potential early indicator of congestive heart failure development in avosentan-treated patients. [] The study suggests that close monitoring of body weight could be crucial in future trials involving endothelin receptor antagonists. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。